molecular formula C11H12N6O B13015437 7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

Cat. No.: B13015437
M. Wt: 244.25 g/mol
InChI Key: XDFQFCLQJAIJHK-UHFFFAOYSA-N
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Description

Positional Isomerism

The fused pyrazolo-triazine system allows for multiple substitution patterns. For instance, relocating the cyano group from position 8 to position 5 would create a structural isomer with distinct physicochemical properties. However, the current configuration is stabilized by intramolecular hydrogen bonding between the amino group at position 7 and the oxo group at position 4.

Tautomerism

The 1,4-dihydro configuration permits tautomeric shifts involving the oxo group and adjacent nitrogen atoms:

$$
\text{Keto Form: } \text{C=O} \rightleftharpoons \text{Enol Form: } \text{C-OH}
$$

Experimental evidence from infrared spectroscopy of analogous compounds suggests predominant stabilization of the keto form due to resonance with the triazine ring. Additionally, the amino group at position 7 may participate in prototropic tautomerism, though X-ray crystallographic data would be required for definitive confirmation.

Comparative analysis with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine reveals similar tautomeric behavior in partially saturated triazine systems. The cyclopentyl substituent introduces steric effects that further constrain molecular flexibility, reducing the likelihood of ring-chain tautomerism observed in simpler triazine derivatives.

Properties

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

7-amino-3-cyclopentyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

InChI

InChI=1S/C11H12N6O/c12-5-7-9(13)16-17-10(7)15-14-8(11(17)18)6-3-1-2-4-6/h6,16H,1-4,13H2

InChI Key

XDFQFCLQJAIJHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C3C(=C(NN3C2=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile with ammonia or an amine source to introduce the amino group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile can be contextualized by comparing it to analogs with varying substituents or core modifications. Below is a detailed analysis:

Substituent Variations at Position 3

  • 3-Cyclopentyl vs. 3-tert-Butyl: The tert-butyl analog (7-amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) shares the same amino and nitrile groups but differs in the bulkiness of the substituent. Both compounds exhibit tautomerism, but the tert-butyl derivative’s crystalline structure has been resolved via X-ray diffraction, confirming its planar heterocyclic core .
  • 3-Cyclopropyl Analog: Replacing cyclopentyl with cyclopropyl (7-amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) reduces steric bulk, likely enhancing solubility and altering intermolecular interactions. This analog is synthesized via multi-step procedures involving hydrazine intermediates, differing from the multi-component reactions used for the cyclopentyl derivative .

Functional Group Modifications at Position 7 and 8

  • Phosphoryl and Halogen Substituents: A phosphoryl-containing analog (7-(4-chlorophenyl)-8-(diphenylphosphoryl)-3-methyl-4-oxo-4,8-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile) replaces the amino group with a 4-chlorophenyl moiety and introduces a phosphoryl group. This modification enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions. The methyl group at position 3 further differentiates its steric profile .
  • Thiazolo-Pyrimidine Hybrids: Compounds like (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) feature a thiazolo-pyrimidine core instead of pyrazolo-triazine. While both systems include nitrile groups, the thiazolo-pyrimidine derivatives exhibit distinct electronic properties due to extended conjugation, as evidenced by their IR and NMR spectra .

Tautomeric Behavior

Pyrazolo-triazine derivatives exist in two tautomeric forms (1H and 5H), influenced by substituents. The amino group in the target compound stabilizes the 1H form through intramolecular hydrogen bonding, whereas analogs with ethoxycarbonyl or phenylazo groups (e.g., 1H-7-ethoxycarbonyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole) favor the 5H tautomer due to electron-withdrawing effects .

Biological Activity

7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N6O
  • Molecular Weight : 244.25 g/mol
  • CAS Number : 1351392-64-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to act as an inhibitor for certain enzymes, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine compounds exhibit potent antimicrobial properties. In vitro studies have shown that 7-Amino-3-cyclopentyl-4-oxo derivatives can inhibit the growth of various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species.
CompoundBacterial StrainMIC (μg/mL)
7-Amino-CyclopentylE. coli25
7-Amino-CyclopentylS. aureus15

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Specific findings include:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values below 30 μM.
Cell LineIC50 (μM)
HeLa25
MCF-728

Neuroprotective Effects

Recent studies have indicated that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings are promising for the treatment of neurodegenerative diseases.

Case Studies

A notable study published in a peer-reviewed journal evaluated the efficacy of 7-Amino-3-cyclopentyl derivatives in a mouse model of bacterial infection. The results showed a significant reduction in bacterial load and improved survival rates compared to controls.

Another investigation focused on the compound's potential as an anti-inflammatory agent. In vitro assays revealed that it could significantly reduce pro-inflammatory cytokines in activated macrophages.

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